3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
CAS No.: 2034272-47-2
Cat. No.: VC5622256
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034272-47-2 |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.448 |
| IUPAC Name | [4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3 |
| Standard InChI Key | LECFPCNDFMJODW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, [4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone, reflects its intricate structure (Fig. 1):
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A piperidine ring (six-membered amine) is functionalized with a 6-methylpyridin-2-yl group via an ether linkage.
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The piperidine’s nitrogen is connected to a carbonyl group, which bridges to a pyridine ring substituted with an oxolan-3-yloxy moiety.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub> | |
| Molecular Weight | 383.45 g/mol | |
| SMILES | CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4 | |
| InChIKey | LQIBGCQTPBJFEB-UHFFFAOYSA-N |
The oxolane moiety introduces stereoelectronic effects, potentially enhancing solubility and binding affinity in biological systems . The piperidine-carbonyl-pyridine backbone is analogous to kinase inhibitors reported in patent literature, suggesting possible bioactivity .
Synthesis and Characterization
Characterization Techniques
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FT-IR: Confirms carbonyl (C=O, ~1700 cm<sup>−1</sup>) and ether (C-O, ~1250 cm<sup>−1</sup>) functionalities .
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<sup>1</sup>H NMR: Key signals include:
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UV-Vis: Absorbance maxima near 270 nm, characteristic of conjugated pyridine systems .
Physicochemical Properties
Table 2: Predicted Properties
| Property | Value | Rationale |
|---|---|---|
| LogP | ~2.1 | Moderate lipophilicity from methyl/oxolane groups |
| Solubility | Low in water, high in DMSO | Polar carbonyl vs. hydrophobic rings |
| Stability | Sensitive to strong acids/bases | Ester and ether linkages |
The oxolane group enhances solubility in polar aprotic solvents, while the methylpyridine moiety contributes to π-π stacking interactions .
Comparative Analysis
Table 3: Analogous Compounds
The 3-pyridinyl substitution in the target compound may offer superior steric complementarity to biological targets compared to 4-substituted analogs.
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